molecular formula C16H13N3O2 B11117501 2-imino-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide

2-imino-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B11117501
M. Wt: 279.29 g/mol
InChI Key: BPBOJEILYGGODR-UHFFFAOYSA-N
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Description

2-imino-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a chromene core, which is known for its diverse biological activities, and a pyridine moiety, which enhances its chemical reactivity and binding affinity to biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide typically involves the condensation of a chromene derivative with a pyridine-based amine. One common method includes the reaction of 3-formylchromone with pyridin-3-ylmethylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-imino-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles such as alkyl halides or amines; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups attached to the pyridine ring.

Scientific Research Applications

2-imino-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. Studies have shown its efficacy in inhibiting the growth of cancer cells and reducing inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-imino-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby disrupting the biochemical pathways they regulate. This inhibition can lead to the suppression of disease-related processes, such as cancer cell proliferation or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-imino-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide
  • 2-imino-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide
  • 2-imino-N-(quinolin-3-ylmethyl)-2H-chromene-3-carboxamide

Uniqueness

2-imino-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which enhances its binding affinity and selectivity towards certain biological targets. This unique structure also contributes to its distinct chemical reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

2-imino-N-(pyridin-3-ylmethyl)chromene-3-carboxamide

InChI

InChI=1S/C16H13N3O2/c17-15-13(8-12-5-1-2-6-14(12)21-15)16(20)19-10-11-4-3-7-18-9-11/h1-9,17H,10H2,(H,19,20)

InChI Key

BPBOJEILYGGODR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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